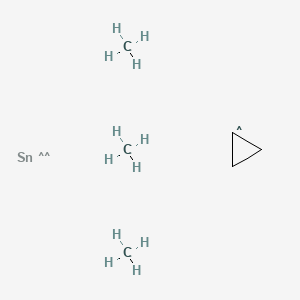
CID 102239851
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 102239851 is an organotin compound with the molecular formula C6H17Sn. It is characterized by a cyclopropyl group attached to a trimethylstannane moiety. This compound is of interest due to its unique structural properties and its utility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 102239851 can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with trimethyltin chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of cyclopropyltrimethylstannane often involves large-scale Grignard reactions. The process requires stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: CID 102239851 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylstannane group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation.
Catalysts: Palladium catalysts are frequently employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product is typically a substituted cyclopropane derivative.
Wissenschaftliche Forschungsanwendungen
CID 102239851 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which cyclopropyltrimethylstannane exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a source of the cyclopropyl group, which is transferred to the target molecule through a catalytic process. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
CID 102239851 can be compared with other organotin compounds, such as:
Cyclopropyltributylstannane: Similar in structure but with different alkyl groups attached to the tin atom.
Cyclopropyltriphenylstannane: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Cyclopropyltriethylstannane: Another variant with ethyl groups, offering different physical and chemical properties.
The uniqueness of cyclopropyltrimethylstannane lies in its specific combination of the cyclopropyl group and trimethylstannane moiety, which imparts distinct reactivity and utility in various chemical processes.
Eigenschaften
CAS-Nummer |
17582-54-6 |
|---|---|
Molekularformel |
C6H17Sn |
Molekulargewicht |
207.912 |
IUPAC-Name |
cyclopropane;methane;tin |
InChI |
InChI=1S/C3H5.3CH4.Sn/c1-2-3-1;;;;/h1H,2-3H2;3*1H4; |
InChI-Schlüssel |
LQEJVHHKDRSDAX-UHFFFAOYSA-N |
SMILES |
C.C.C.C1C[CH]1.[Sn] |
Synonyme |
Cyclopropyltrimethylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















